molecular formula C11H12BrN3O2 B7579626 5-Bromo-3-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-methylpyrimidin-4-one

5-Bromo-3-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-methylpyrimidin-4-one

Cat. No. B7579626
M. Wt: 298.14 g/mol
InChI Key: USLSNGPXJKMKSV-UHFFFAOYSA-N
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Description

5-Bromo-3-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-methylpyrimidin-4-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is a pyrimidine derivative, which is a class of organic compounds that play an essential role in biological processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-methylpyrimidin-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in biological processes. For example, it has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This inhibition leads to the disruption of cell division and can lead to cell death.
Biochemical and Physiological Effects:
5-Bromo-3-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-methylpyrimidin-4-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and can also inhibit the replication of certain viruses. In vivo studies have shown that this compound can reduce the size of tumors in mice. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Bromo-3-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-methylpyrimidin-4-one in lab experiments is its potential as a therapeutic agent. This compound has been shown to have antitumor and antiviral properties, making it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its potential toxicity. Like many other compounds, this compound can be toxic at high concentrations and may require special handling and disposal procedures.

Future Directions

There are several future directions for the study of 5-Bromo-3-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-methylpyrimidin-4-one. One direction is the development of new drugs based on this compound. Studies have shown that this compound has potential as a therapeutic agent, and further research could lead to the development of new drugs for the treatment of cancer and viral infections. Another direction is the study of the biochemical and physiological effects of this compound. More research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 5-Bromo-3-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-methylpyrimidin-4-one involves several steps. The starting materials include 4,5-dimethyl-2-iodobenzoic acid and 2-amino-4-bromo-6-methylpyrimidine. The reaction between these two compounds leads to the formation of 5-Bromo-3-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-methylpyrimidin-4-one. The reaction is catalyzed by a palladium catalyst and requires the use of solvents such as N,N-dimethylformamide and toluene.

Scientific Research Applications

5-Bromo-3-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-methylpyrimidin-4-one has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to have antitumor and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, this compound has been shown to have herbicidal properties and has been studied for its potential use as a weed killer.

properties

IUPAC Name

5-bromo-3-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-6-8(3)17-9(14-6)4-15-5-13-7(2)10(12)11(15)16/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLSNGPXJKMKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN2C=NC(=C(C2=O)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-methylpyrimidin-4-one

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